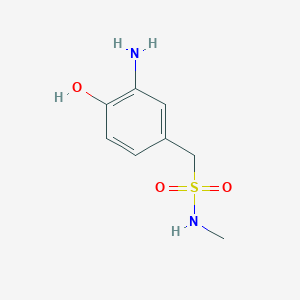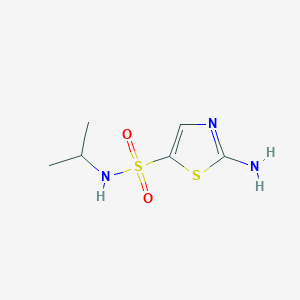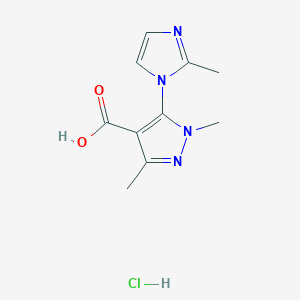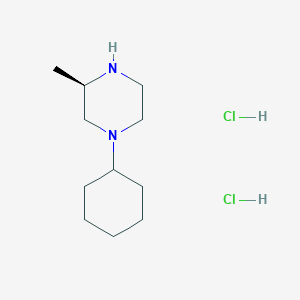
3-氨基-4-羟基-N-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-hydroxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O3S . It has a molecular weight of 202.23 Da .
Molecular Structure Analysis
The InChI code for 3-Amino-4-hydroxy-N-methylbenzenesulfonamide is1S/C7H10N2O3S/c1-9-13(11,12)5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical and Chemical Properties Analysis
3-Amino-4-hydroxy-N-methylbenzenesulfonamide is a solid at room temperature . It has a molecular weight of 202.23 Da . The density, boiling point, and melting point are not specified in the search results.科学研究应用
光动力疗法与癌症治疗
对苯磺酰胺衍生物的研究,如3-氨基-4-羟基-N-甲基苯磺酰胺,显示出在光动力疗法治疗癌症方面具有很好的应用前景。一项研究突出了新的苯磺酰胺衍生物基团取代的锌酞菁化合物的合成和表征。这些化合物具有高单线态氧量子产率、良好的荧光性能和适当的光降解量子产率,这对于II型光动力疗法机制至关重要。这表明这些衍生物在通过光动力疗法治疗癌症方面具有显著潜力(Pişkin, Canpolat, & Öztürk, 2020)。
晶体和分子结构分析
对3-氨基-4-羟基-N-甲基苯磺酰胺的科学研究的另一个方面集中在其晶体和分子结构上。研究表明了3-氨基-4-羟基苯磺酰胺及其盐酸盐在晶体状态下的分离,并通过X射线衍射确定了它们的结构。这些研究提供了关于分子中中性互变异构体之间平衡的见解,并有助于理解其酸碱平衡常数(Kovalchukova et al., 2013)。
苯磺酰胺衍生物合成
关于苯磺酰胺衍生物合成的研究突出了一种绿色且可调的双电化学过程,用于创建新的苯磺酰胺衍生物。这个过程利用芳基亚磺酸在二硝基苯存在下的还原可控电解来提供一种高能效的方法,具有可调的产物结果。通过调整电位,可以合成不同的产物,展示了电化学方法在有机化合物合成中的多功能性和可持续性(Mokhtari, Nematollahi, & Salehzadeh, 2019)。
抗菌和抗真菌筛选
合成和筛选包含苯磺酰胺的新型氮杂环丙烷-2-酮衍生物,突出了这些化合物的抗菌和抗真菌潜力。合成的化合物对黑曲霉和黄曲霉表现出强大的活性,表明了显著的结构活性关系趋势。这项研究强调了苯磺酰胺衍生物在开发新的抗菌和抗真菌药物中的潜力(Gupta & Halve, 2015)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
The primary target of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is the enzyme carbonic anhydrase (CA) . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide interacts with carbonic anhydrase by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Biochemical Pathways
The binding of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can have downstream effects on various biochemical pathways that rely on the regulation of pH and bicarbonate concentrations, such as respiration and the transport of carbon dioxide in the blood .
Pharmacokinetics
The compound’s molecular weight of 20223 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The binding of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide to carbonic anhydrase inhibits the enzyme’s activity . This can lead to a decrease in the rate of carbon dioxide hydration, potentially affecting processes such as respiration and pH regulation .
Action Environment
The action of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its binding to carbonic anhydrase . Additionally, factors such as temperature and the presence of other molecules can potentially influence the compound’s stability and efficacy .
生化分析
Biochemical Properties
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The compound acts as an inhibitor of carbonic anhydrase IX, thereby affecting the enzyme’s activity and influencing cellular processes. Additionally, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide interacts with other proteins and enzymes involved in cellular metabolism and signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by targeting carbonic anhydrase IX, leading to changes in gene expression and metabolic pathways. Furthermore, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide can induce apoptosis in cancer cells, thereby reducing tumor growth and progression .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide involves several key interactions at the molecular level. This compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition leads to a decrease in intracellular pH, which can trigger apoptosis in cancer cells. Additionally, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide can modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis . The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used .
Dosage Effects in Animal Models
The effects of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the activity of carbonic anhydrase IX and reduce tumor growth without causing significant toxicity . At higher doses, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide may exhibit toxic effects, including damage to normal tissues and organs . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects in animal studies.
Metabolic Pathways
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX and other enzymes . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and cellular metabolism. Additionally, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide can influence the production of reactive oxygen species and other metabolic byproducts, further impacting cellular function and health .
Transport and Distribution
The transport and distribution of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The distribution of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide can also be influenced by its interactions with other biomolecules, which can affect its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide involves the reaction of 3-nitro-4-hydroxy-N-methyl-benzenesulfonamide with tin and hydrochloric acid to reduce the nitro group to an amino group, followed by the addition of sodium hydroxide to convert the sulfonamide group to a hydroxyl group.", "Starting Materials": [ "3-nitro-4-hydroxy-N-methyl-benzenesulfonamide", "Tin", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Add 3-nitro-4-hydroxy-N-methyl-benzenesulfonamide, tin, and hydrochloric acid to a reaction flask", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off the tin", "Add sodium hydroxide to the filtrate and stir for several hours", "Acidify the mixture with hydrochloric acid to precipitate the product", "Filter and wash the product with water", "Dry the product under vacuum" ] } | |
CAS 编号 |
85237-56-5 |
分子式 |
C7H11ClN2O3S |
分子量 |
238.69 g/mol |
IUPAC 名称 |
3-amino-4-hydroxy-N-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-9-13(11,12)5-2-3-7(10)6(8)4-5;/h2-4,9-10H,8H2,1H3;1H |
InChI 键 |
GHHAVLSLVYARGK-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)CC1=CC(=C(C=C1)O)N |
规范 SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)


![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)




![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)


